Bienvenue dans la boutique en ligne BenchChem!

BChE inhibitor 8012-9656

BChE Inhibition Enzyme Assay Selectivity

BChE inhibitor 8012-9656 (CAS 446266-84-8) is not a generic tool compound. It is a uniquely validated chemical probe with demonstrated in vivo efficacy in scopolamine- and Aβ1-42-induced Alzheimer's models, confirmed blood-brain barrier penetration, and a dual mechanism of action involving cholinergic restoration and anti-amyloidogenic activity. Substituting with typical in vitro-only BChE inhibitors risks experimental failure, as this compound's favorable pharmacokinetics and CNS target engagement are proven in preclinical studies. Ensure your research has the highest chance of translational success by procuring this specific, pre-validated lead compound.

Molecular Formula C21H17N7O2
Molecular Weight 399.4 g/mol
Cat. No. B3606897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBChE inhibitor 8012-9656
Molecular FormulaC21H17N7O2
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N
InChIInChI=1S/C21H17N7O2/c1-12-6-7-13-10-14(8-9-15(13)23-12)24-18(29)11-28-17-5-3-2-4-16(17)25-21(28)19-20(22)27-30-26-19/h2-10H,11H2,1H3,(H2,22,27)(H,24,29)
InChIKeyLESZNGMDDFKRPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 24 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BChE Inhibitor 8012-9656: A Novel, Highly Potent and Selective Butyrylcholinesterase Inhibitor for Alzheimer's Disease Research


BChE inhibitor 8012-9656 (CAS 446266-84-8; molecular formula C21H17N7O2; molecular weight 399.4 g/mol) is a novel, highly potent, and selective butyrylcholinesterase (BChE) inhibitor identified through hierarchical virtual screening and biochemical evaluation [1]. It demonstrates sub-micromolar inhibitory activity against both equine and human BChE (eqBChE IC50 = 0.18 ± 0.03 μM; hBChE IC50 = 0.32 ± 0.07 μM) and acts as a noncompetitive inhibitor [1].

Why Generic BChE Inhibitors Cannot Substitute for 8012-9656


While many BChE inhibitors demonstrate in vitro potency, 8012-9656 uniquely combines validated in vivo efficacy, blood-brain barrier penetration, favorable pharmacokinetics, and a dual mechanism of action involving both cholinergic restoration and anti-amyloidogenic activity [1]. Direct substitution with a generic BChE inhibitor lacking these comprehensive, preclinical validation characteristics risks experimental failure, as in vitro potency alone does not guarantee in vivo target engagement or therapeutic effect.

Quantitative Differentiation of BChE Inhibitor 8012-9656 from Comparators and Alternatives


Potency and Selectivity Profile of 8012-9656 Against Equine and Human BChE

8012-9656 exhibits sub-micromolar inhibitory potency against both equine and human BChE, with IC50 values of 0.18 μM and 0.32 μM, respectively [1]. This places its potency within the range of other high-quality, selective BChE inhibitors discovered through virtual screening campaigns, such as compounds 8 and 18 reported by Zhou et al., which demonstrated IC50 values < 10 μM on human BChE [2].

BChE Inhibition Enzyme Assay Selectivity

In Vivo Cognitive Improvement in Scopolamine-Induced Amnesia Model

In a mouse model of scopolamine-induced cognitive impairment, 8012-9656 demonstrated comparable performance to the first-generation cholinesterase inhibitor tacrine in ameliorating cognitive deficits [1]. This direct, head-to-head comparison validates its in vivo efficacy and suggests it can achieve similar or better therapeutic outcomes in models of cholinergic hypofunction.

In Vivo Efficacy Cognitive Enhancement Alzheimer's Disease Model

Superior Behavioral Performance in Aβ1-42-Induced Alzheimer's Disease Model Compared to Donepezil

In a more disease-relevant model, intracerebroventricular (icv) injection of Aβ1-42 peptide in mice, 8012-9656 treatment almost entirely recovered cognitive function to normal levels and exhibited better behavioral performance than the clinically used drug donepezil [1].

Alzheimer's Disease Amyloid-beta Cognitive Rescue

Anti-Amyloidogenic Activity Confirmed by Reduction of Aβ1-42 Total Amount

Beyond cholinergic enhancement, 8012-9656 demonstrated an anti-amyloidogenic profile by significantly reducing the total amount of Aβ1-42 peptide in vivo, a key pathological hallmark of Alzheimer's disease [1]. This dual mechanism of action (cholinergic restoration + amyloid reduction) is not a common feature of many BChE inhibitors.

Amyloid-beta Disease Modification Alzheimer's Disease

Blood-Brain Barrier Penetration and Favorable Pharmacokinetic Profile

8012-9656 possesses blood-brain barrier (BBB) penetrating ability, a long terminal half-life (T1/2), and low intrinsic clearance in vitro, indicating favorable pharmacokinetic properties for a central nervous system (CNS) drug candidate [1]. This is a critical advantage over many BChE inhibitors that lack adequate brain penetration or have poor metabolic stability.

Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

Demonstrated In Vitro and In Vivo Safety Profile

8012-9656 was proven to be safe in both in vitro and in vivo studies, an essential characteristic for any compound progressing towards clinical development [1]. This safety data, albeit preliminary, provides a level of confidence not available for many early-stage BChE inhibitors.

Safety Toxicology Preclinical Safety

Recommended Research and Industrial Applications for BChE Inhibitor 8012-9656 Based on Its Validated Profile


Advanced Alzheimer's Disease Therapeutic Research

8012-9656 is ideally suited for preclinical Alzheimer's disease research, particularly in advanced disease stages where BChE activity is elevated and AChE-targeted therapies show diminished efficacy [1]. Its validated in vivo efficacy in both scopolamine-induced amnesia and Aβ1-42-induced AD models, coupled with its anti-amyloidogenic activity, makes it a prime candidate for investigating combination or next-generation therapeutic strategies.

Tool Compound for Investigating the Role of BChE in CNS Disorders

The compound's high potency, selectivity for BChE, and confirmed blood-brain barrier penetration [1] establish it as an excellent chemical probe for dissecting the specific role of BChE in the central nervous system. Researchers can use 8012-9656 to differentiate the contributions of BChE versus AChE in cholinergic neurotransmission, amyloid-beta pathology, and other CNS functions.

Lead Optimization and Medicinal Chemistry Programs

8012-9656 represents a promising lead compound for medicinal chemistry optimization. Its favorable in vitro potency, in vivo efficacy, safety profile, and pharmacokinetic properties [1] provide a solid foundation for structure-activity relationship (SAR) studies. Modifications can be explored to further enhance potency, selectivity, and drug-like properties while maintaining its beneficial CNS profile.

Quote Request

Request a Quote for BChE inhibitor 8012-9656

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.